N,N'-Ethylidenebis(2-bromoacetamide)

Overview

Description

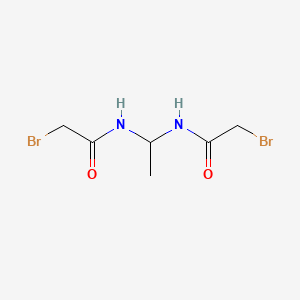

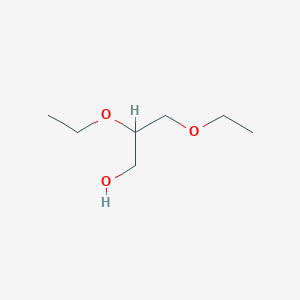

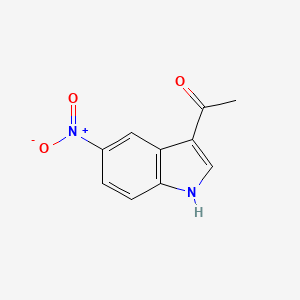

N,N’-Ethylidenebis(2-bromoacetamide) is a chemical compound with the molecular formula C6H10Br2N2O2 . It is also known by other synonyms such as 1,2-Bis(bromoacetylamino)ethane and N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide) .

Synthesis Analysis

The synthesis of N,N’-Ethylidenebis(2-bromoacetamide) involves the reaction of bromoacetyl bromide . It is used as a reagent in the synthesis of foldamer mimics, which provide effective peptide mimics in physiological environments against bacterial infection .Molecular Structure Analysis

The molecular structure of N,N’-Ethylidenebis(2-bromoacetamide) is represented by the formula C6H10Br2N2O2 . The molecular weight of the compound is 301.96 .Chemical Reactions Analysis

N,N’-Ethylidenebis(2-bromoacetamide) is used in the synthesis of foldamer mimics . These mimics are effective peptide mimics in physiological environments against bacterial infection .Physical And Chemical Properties Analysis

N,N’-Ethylidenebis(2-bromoacetamide) has a melting point of 150 °C and a predicted boiling point of 514.4±45.0 °C . The density of the compound is predicted to be 1.821±0.06 g/cm3 . The pKa value is predicted to be 12.89±0.46 .Scientific Research Applications

Derivatization Agent for Analytical Chemistry

N,N'-Ethylidenebis(2-bromoacetamide) and related bromoacetamide compounds have been utilized in analytical chemistry, particularly in pre-column fluorogenic labeling of carboxylic acids. A technique developed using N-(1-Pyrenyl)-bromoacetamide, a compound synthesized from similar bromoacetamide derivatives, allows for the highly sensitive and reproducible detection of carboxylic acids through liquid chromatography with conventional fluorimetric detection. This method permits quantitative determination of carboxylic acids in trace amounts, showcasing the utility of bromoacetamide derivatives in enhancing analytical detection methods (Allenmark & Chelminska-Bertilsson, 1989).

Synthesis and Pharmacological Assessment

Bromoacetamide derivatives, including those structurally related to N,N'-Ethylidenebis(2-bromoacetamide), have been synthesized and assessed for various pharmacological activities such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. For instance, a study synthesized a series of acetamide derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, assessing their potential as cytotoxic and anti-inflammatory agents. Compounds in this series exhibited activities comparable to standard drugs, highlighting the significance of bromoacetamide derivatives in the development of new pharmacological agents (Rani et al., 2016).

Chemical Modification of Proteins

Bromoacetamide derivatives, similar in reactivity to N,N'-Ethylidenebis(2-bromoacetamide), have been used to study the nature and reactivity of amino acids in proteins, such as histidine in lysozyme. By reacting with specific amino acids under controlled conditions, these derivatives help elucidate the structural and functional roles of amino acid residues in proteins, contributing valuable insights into protein chemistry and enzyme function (Yamada et al., 1984).

Novel Pharmacological Properties

Research into the effects of N-bromoacetamide and related compounds on ion channels in neurons has revealed novel pharmacological properties. These studies have shown that such chemicals can modify transient potassium currents, leading to insights into the function of ion channels and their potential as therapeutic targets for neurological disorders (Huang, 1995).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of foldamer mimics , which suggests that its targets could be related to protein folding processes.

Mode of Action

Given its use in the synthesis of foldamer mimics , it can be inferred that it may interact with its targets by influencing protein folding processes.

Biochemical Pathways

Considering its role in the synthesis of foldamer mimics , it might be involved in pathways related to protein folding and stability.

Pharmacokinetics

Its physical and chemical properties such as melting point (150 °c), boiling point (5144±450 °C), and density (1821±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It is used in the synthesis of foldamer mimics , which are designed to mimic the structure and function of peptides in physiological environments. This suggests that it may have a role in influencing protein structure and function.

Action Environment

Factors such as temperature and ph could potentially affect its stability and efficacy, given its chemical properties .

Properties

IUPAC Name |

2-bromo-N-[1-[(2-bromoacetyl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2N2O2/c1-4(9-5(11)2-7)10-6(12)3-8/h4H,2-3H2,1H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQOYTPYCRHHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NC(=O)CBr)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964294 | |

| Record name | N,N'-(Ethane-1,1-diyl)bis(2-bromoethanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4960-81-0 | |

| Record name | N,N'-Ethylidenebis(2-bromoacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004960810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(Ethane-1,1-diyl)bis(2-bromoethanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzenediamine, 4-methyl-N3-[4-(2-pyridinyl)-2-pyrimidinyl]-](/img/structure/B3052891.png)

![Oxazolo[5,4-C]pyridine-6-carboxylic acid](/img/structure/B3052904.png)

![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)